Benzeneacetic acid, a,4-diamino-, dihydrochloride, (R)-
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Overview
Description
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and biochemical research. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a palladium catalyst.
Strecker Synthesis: The resulting 4-aminobenzaldehyde undergoes Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form ®-2-amino-2-(4-aminophenyl)acetonitrile.
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using hydrochloric acid, yielding ®-2-amino-2-(4-aminophenyl)acetic acid.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and hydrolysis steps, as well as automated systems for purification and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can undergo reduction reactions to form various amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Condensation: The carboxylic acid group can react with amines to form peptide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Condensation: Carbodiimides for peptide bond formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, sulfonamides.
Condensation: Peptides and peptide derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric synthesis as a chiral auxiliary.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interactions: Used in studies of protein-ligand interactions.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Agriculture: Explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets, such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(4-nitrophenyl)acetic acid: A related compound with a nitro group instead of an amino group.
2-Amino-2-(4-hydroxyphenyl)acetic acid: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-aminophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,9-10H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
MDRIFWVCLXGMIV-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N.Cl |
Origin of Product |
United States |
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